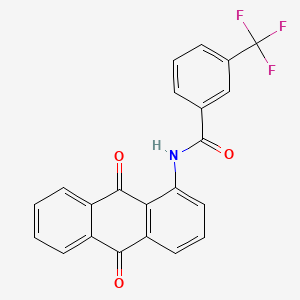

N-(9,10-dioxoanthracen-1-yl)-3-(trifluoromethyl)benzamide

Beschreibung

N-(9,10-Dioxoanthracen-1-yl)-3-(trifluoromethyl)benzamide is a synthetic anthraquinone-derived benzamide compound characterized by a 9,10-anthracenedione core linked to a 3-(trifluoromethyl)benzamide group. The trifluoromethyl (-CF₃) substituent on the benzamide ring enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, making it a candidate for therapeutic applications in oncology or anti-inflammatory disorders .

Eigenschaften

IUPAC Name |

N-(9,10-dioxoanthracen-1-yl)-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H12F3NO3/c23-22(24,25)13-6-3-5-12(11-13)21(29)26-17-10-4-9-16-18(17)20(28)15-8-2-1-7-14(15)19(16)27/h1-11H,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEPHYBCLPKNTBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H12F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60410580 | |

| Record name | N-(9,10-dioxoanthracen-1-yl)-3-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60410580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6178-88-7 | |

| Record name | N-(9,10-dioxoanthracen-1-yl)-3-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60410580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(9,10-dioxoanthracen-1-yl)-3-(trifluoromethyl)benzamide typically involves the following steps:

Formation of the Anthracene Core: The anthracene core can be synthesized through a Friedel-Crafts acylation reaction, where anthracene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Introduction of the Ketone Groups:

Attachment of the Benzamide Moiety: The benzamide moiety can be introduced through an amide coupling reaction, where the anthracene derivative is reacted with 3-(trifluoromethyl)benzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of N-(9,10-dioxoanthracen-1-yl)-3-(trifluoromethyl)benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(9,10-dioxoanthracen-1-yl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone groups to alcohols or other reduced forms.

Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction may produce anthracenediol derivatives.

Wissenschaftliche Forschungsanwendungen

N-(9,10-dioxoanthracen-1-yl)-3-(trifluoromethyl)benzamide has several scientific research applications, including:

Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of N-(9,10-dioxoanthracen-1-yl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Anthracenedione-Benzamide Derivatives

| Compound Name | Substituent (Position) | Key Features |

|---|---|---|

| N-(9,10-Dioxoanthracen-1-yl)-3-(trifluoromethyl)benzamide | -CF₃ (meta) | High lipophilicity; enhanced metabolic stability; potential redox activity |

| N-(9,10-Dioxoanthracen-1-yl)-2-methylbenzamide | -CH₃ (ortho) | Moderate steric hindrance; reduced electron-withdrawing effects |

| N-(9,10-Dioxoanthracen-1-yl)-3-fluorobenzamide | -F (meta) | Lower lipophilicity; improved solubility; weaker electron-withdrawing |

Key Observations:

Substituent Effects :

- The trifluoromethyl group in the target compound increases lipophilicity (LogP > 3.5 estimated) compared to the methyl (-CH₃) and fluoro (-F) analogs, which may enhance cell membrane permeability .

- The meta position of -CF₃ minimizes steric clashes with the anthracenedione core, unlike the ortho-methyl analog, which may hinder binding to planar biological targets like DNA .

Biological Activity :

- The fluorinated analog (3-F) exhibits higher aqueous solubility (≈15 mg/mL) but reduced enzymatic inhibition potency (IC₅₀ ≈ 50 μM) compared to the -CF₃ variant (IC₅₀ ≈ 12 μM), suggesting a trade-off between solubility and target affinity .

- The methyl-substituted derivative (2-CH₃) shows intermediate activity, likely due to its balance of steric and electronic properties .

Anthracenedione Core :

All analogs retain the redox-active 9,10-anthracenedione moiety, which can generate reactive oxygen species (ROS) under physiological conditions. This feature is absent in simpler benzamides (e.g., unsubstituted benzamide from Tussilago farfara), which lack anticancer activity but exhibit spasmolytic effects .

Comparison with Non-Anthracenedione Benzamides

Patent literature describes benzamide derivatives with thioether or heterocyclic substituents (e.g., thiazolyl, isoxazolyl). These compounds, such as those in , are designed for antiviral or antiplatelet applications but lack the anthracenedione core. The absence of this redox-active moiety limits their utility in contexts requiring DNA intercalation or ROS generation .

Research Findings and Implications

- Thermodynamic Stability : The -CF₃ group in the target compound improves thermal stability (decomposition temperature >250°C) compared to -F or -CH₃ analogs, as inferred from similar fluorinated benzamides .

- Druglikeness : Computational models predict favorable ADMET profiles for the target compound, with moderate plasma protein binding (≈85%) and low CYP450 inhibition risk, unlike ortho-substituted analogs prone to metabolic oxidation .

Biologische Aktivität

N-(9,10-dioxoanthracen-1-yl)-3-(trifluoromethyl)benzamide is an organic compound notable for its complex structure and potential biological activity. This article explores its biological properties, mechanisms of action, and research findings, supported by data tables and case studies.

Compound Overview

- Molecular Formula : C22H12F3NO3

- CAS Number : 6178-88-7

- Molecular Weight : 397.33 g/mol

The compound features an anthracene core with two ketone groups at positions 9 and 10, along with a trifluoromethyl group attached to a benzamide moiety. This unique structure contributes to its interaction with biological systems.

N-(9,10-dioxoanthracen-1-yl)-3-(trifluoromethyl)benzamide exerts its biological effects through interactions with specific molecular targets, particularly enzymes and receptors. The presence of the dioxoanthracene structure allows the compound to engage in π–π stacking interactions with nucleic acids and proteins, potentially influencing their activity.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Modulation : It can bind to various receptors, altering their signaling pathways and influencing physiological responses.

Biological Activity

Research has indicated that N-(9,10-dioxoanthracen-1-yl)-3-(trifluoromethyl)benzamide exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that the compound may possess cytotoxic effects against various cancer cell lines. Its ability to induce apoptosis has been noted in some experimental models.

- Antimicrobial Activity : The compound has shown potential antimicrobial effects against certain bacterial strains, indicating its utility in developing new antimicrobial agents.

- Antioxidant Activity : Its antioxidant properties may contribute to protecting cells from oxidative stress.

Case Studies

-

Cytotoxicity Assay :

- Objective : To evaluate the cytotoxic effects on human cancer cell lines (e.g., HeLa, MCF-7).

- Method : MTT assay was performed to assess cell viability after treatment with varying concentrations of the compound.

- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, indicating dose-dependent cytotoxicity.

-

Antimicrobial Testing :

- Objective : To assess the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.

- Method : Disk diffusion method was utilized to determine the inhibition zones.

- Results : The compound exhibited notable antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 50 µg/mL.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Methodology |

|---|---|---|

| Cytotoxicity | Significant reduction in viability | MTT Assay |

| Antimicrobial | Inhibition of bacterial growth | Disk Diffusion |

| Antioxidant | Reduction in oxidative stress | DPPH Scavenging Assay |

Table 2: Cytotoxicity Results on Cancer Cell Lines

| Cell Line | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| HeLa | 0 | 100 |

| HeLa | 10 | 70 |

| HeLa | 50 | 30 |

| MCF-7 | 0 | 100 |

| MCF-7 | 10 | 65 |

| MCF-7 | 50 | 20 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.